Isotalatizidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

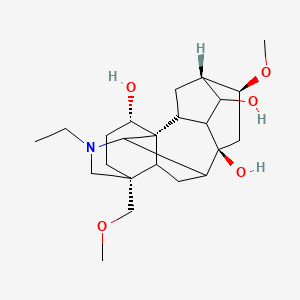

Isotalatizidine: is a complex organic compound belonging to the class of aconitane alkaloids. These compounds are known for their intricate structures and diverse biological activities. The molecular formula of this compound is C23H37NO5 , and it has a molecular weight of approximately 407.54 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Isotalatizidine involves multiple steps, typically starting from simpler aconitane derivatives. The key steps include:

Alkylation: Introduction of the ethyl group at the 20th position.

Methoxylation: Addition of methoxy groups at the 16th and 4th positions.

Hydroxylation: Introduction of hydroxyl groups at the 1st, 8th, and 14th positions.

These reactions often require specific catalysts and conditions, such as acidic or basic environments, to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve the extraction of aconitane alkaloids from natural sources, followed by chemical modification to introduce the desired functional groups. This approach can be more cost-effective and environmentally friendly compared to purely synthetic routes .

Analyse Des Réactions Chimiques

Types of Reactions

Isotalatizidine can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups back to hydroxyl groups.

Substitution: Replacement of methoxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups .

Applications De Recherche Scientifique

Pharmacological Properties

1. Analgesic Effects

Isotalatizidine has been shown to possess significant analgesic properties, particularly in the context of neuropathic pain. A study demonstrated that intrathecal administration of this compound in a chronic constrictive injury model significantly reduced mechanical allodynia in mice. The underlying mechanism involves the activation of the ERK1/2 signaling pathway and the transcription factor CREB, leading to increased production of dynorphin A in microglia. This cascade ultimately results in its anti-nociceptive action .

2. Anti-Inflammatory Effects

In addition to its analgesic effects, this compound exhibits anti-inflammatory properties. Research indicates that it can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation . This makes it a candidate for treating conditions characterized by chronic inflammation.

3. Cholinesterase Inhibition

This compound has also been studied for its potential as a cholinesterase inhibitor, which is relevant for conditions such as Alzheimer's disease. In vitro studies revealed that this compound hydrate exhibited competitive inhibition against acetylcholinesterase and butyrylcholinesterase with IC50 values of 12.13 μM and 21.41 μM, respectively . The mode of inhibition suggests that it could enhance cholinergic signaling by preventing the breakdown of acetylcholine.

Table 1: Analgesic Efficacy of this compound

| Study | Model | Administration Route | Effect on Pain | Mechanism |

|---|---|---|---|---|

| Chronic constrictive injury (CCI) model | Intrathecal | Significant reduction in mechanical allodynia | Activation of ERK1/2 and CREB pathways |

Table 2: Cholinesterase Inhibition by this compound

| Enzyme | IC50 (μM) | Type of Inhibition |

|---|---|---|

| Acetylcholinesterase | 12.13 ± 0.43 | Competitive |

| Butyrylcholinesterase | 21.41 ± 0.23 | Competitive |

Case Studies

Case Study 1: Neuropathic Pain Management

In a controlled study involving mice with neuropathic pain induced by CCI, this compound was administered intrathecally. The results indicated a dose-dependent attenuation of pain responses, corroborated by molecular analyses showing increased phosphorylation of key signaling proteins involved in pain modulation .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of this compound against neurodegeneration models. The compound's ability to inhibit cholinesterases suggests potential applications in neurodegenerative diseases like Alzheimer's, where cholinergic dysfunction is prevalent .

Mécanisme D'action

The mechanism of action of Isotalatizidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Karakoline: Another aconitane alkaloid with similar structural features but different functional groups.

Neoline: Contains additional methoxy groups and exhibits distinct biological activities.

14-Acetylvirescenine: Features an acetyl group at the 14th position, altering its reactivity and properties.

Browniine: Similar structure but with different methoxy and hydroxyl group positions.

Uniqueness

Isotalatizidine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for research and potential therapeutic applications .

Propriétés

Formule moléculaire |

C23H37NO5 |

|---|---|

Poids moléculaire |

407.5 g/mol |

Nom IUPAC |

(1S,5S,6S,8S,13R,16S)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol |

InChI |

InChI=1S/C23H37NO5/c1-4-24-10-21(11-28-2)6-5-17(25)23-13-7-12-15(29-3)9-22(27,18(13)19(12)26)14(20(23)24)8-16(21)23/h12-20,25-27H,4-11H2,1-3H3/t12-,13?,14?,15+,16?,17+,18?,19?,20?,21-,22+,23-/m1/s1 |

Clé InChI |

RBSZCNOWHDHRFZ-CFIIAAHPSA-N |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)COC |

SMILES isomérique |

CCN1C[C@]2(CC[C@@H]([C@@]34C2CC(C31)[C@]5(C[C@@H]([C@H]6CC4C5C6O)OC)O)O)COC |

SMILES canonique |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)O)COC |

Synonymes |

isotalatizidine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.